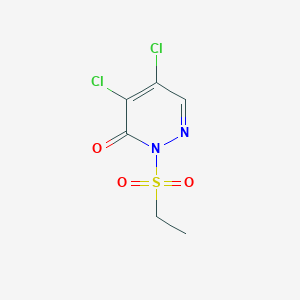
4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone, also known as Pyridazon, is a heterocyclic compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique chemical properties and has been synthesized through various methods.
Wissenschaftliche Forschungsanwendungen
4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone has been studied for its potential applications in scientific research. It has been shown to have antimicrobial, anticancer, and anti-inflammatory properties. 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone has also been used in the synthesis of various other compounds, including pyridazinone derivatives, which have shown promising results in drug discovery.
Wirkmechanismus
The mechanism of action of 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone is not fully understood. However, it is believed to work through the inhibition of enzymes and proteins involved in various cellular processes. 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models.
Biochemische Und Physiologische Effekte
4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6. 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone has also been shown to inhibit the growth of cancer cells through the induction of apoptosis. Additionally, 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone has been shown to have antimicrobial properties, inhibiting the growth of various bacterial strains.
Vorteile Und Einschränkungen Für Laborexperimente
4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone has several advantages in laboratory experiments. It is a stable compound that can be easily synthesized and purified. 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone also has a high degree of solubility in a variety of solvents, making it easy to work with in various experimental conditions. However, 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
For the study of 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone include the development of derivatives with enhanced properties, further studies to understand its mechanism of action, and the use of 4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone in combination with other compounds for novel therapies.
Synthesemethoden
4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone can be synthesized through multiple methods, including the reaction of 4,5-dichloropyridazin-3(2H)-one with ethanesulfonyl chloride in the presence of triethylamine. This method yields a high purity product and is commonly used in laboratory settings.
Eigenschaften
CAS-Nummer |
155164-54-8 |
|---|---|
Produktname |
4,5-Dichloro-2-(ethylsulfonyl)-3(2H)-pyridazinone |
Molekularformel |
C6H6Cl2N2O3S |
Molekulargewicht |
257.09 g/mol |
IUPAC-Name |
4,5-dichloro-2-ethylsulfonylpyridazin-3-one |
InChI |
InChI=1S/C6H6Cl2N2O3S/c1-2-14(12,13)10-6(11)5(8)4(7)3-9-10/h3H,2H2,1H3 |
InChI-Schlüssel |
VTHIRGKWFPXTDZ-UHFFFAOYSA-N |
SMILES |
CCS(=O)(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
Kanonische SMILES |
CCS(=O)(=O)N1C(=O)C(=C(C=N1)Cl)Cl |
Andere CAS-Nummern |
155164-54-8 |
Synonyme |
4,5-dichloro-2-ethylsulfonyl-pyridazin-3-one |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



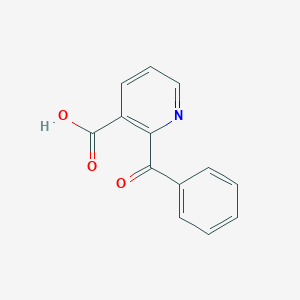
![(4S)-4-Amino-5-[[(2S)-1-[[(2S)-3-carboxy-1-[(2S)-2-[[(2S,3S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B132805.png)
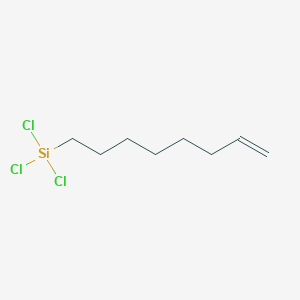
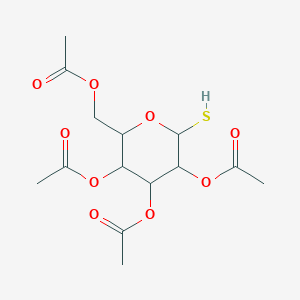
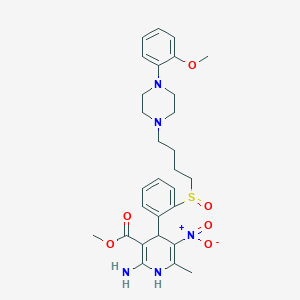
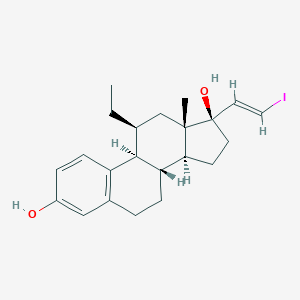

![Furo[3,4-b]pyridine-5,7-dione](/img/structure/B132826.png)
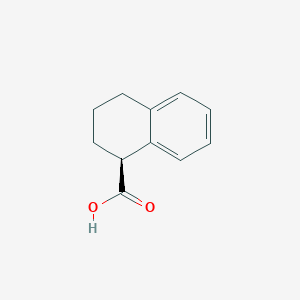
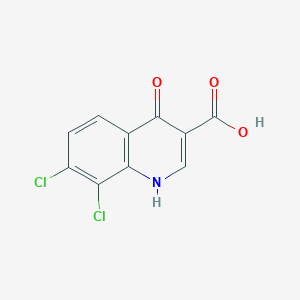
![Methyl 4-iodobenzo[b]thiophene-2-carboxylate](/img/structure/B132842.png)
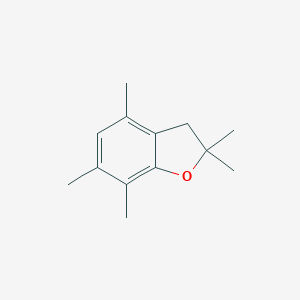
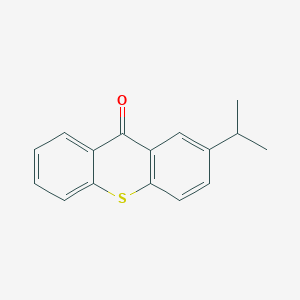
![2-Amino-4-chloro-N-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-YL)propyl]benzamide](/img/structure/B132849.png)